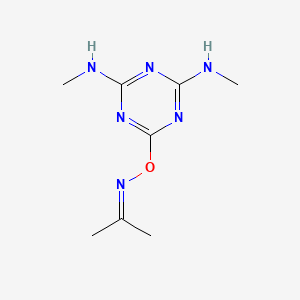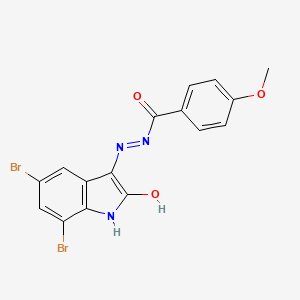![molecular formula C15H17ClN2OS B5962442 3-chloro-N-[2-(1-pyrrolidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5962442.png)
3-chloro-N-[2-(1-pyrrolidinyl)ethyl]-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[2-(1-pyrrolidinyl)ethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that features a benzothiophene core, a pyrrolidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(1-pyrrolidinyl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Chloro Group: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and an appropriate leaving group.
Formation of the Carboxamide Group: The carboxamide group is formed through amide bond formation reactions, typically involving the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
3-chloro-N-[2-(1-pyrrolidinyl)ethyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[2-(1-pyrrolidinyl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzothiophene core are crucial for binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-1-aryl pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring and chloro group but differ in the core structure.
Indole Derivatives: These compounds have a similar heterocyclic core but differ in the substituents and overall structure.
Uniqueness
3-chloro-N-[2-(1-pyrrolidinyl)ethyl]-1-benzothiophene-2-carboxamide is unique due to the combination of its benzothiophene core, pyrrolidine ring, and carboxamide group. This unique structure imparts specific biological activities and chemical properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
3-chloro-N-(2-pyrrolidin-1-ylethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c16-13-11-5-1-2-6-12(11)20-14(13)15(19)17-7-10-18-8-3-4-9-18/h1-2,5-6H,3-4,7-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYWBQMHDPUANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(ethylsulfonyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5962360.png)
![4,4'-di-tert-butyl-6,6'-dimethyloctahydro-2H,2'H,5H,5'H-2,2'-bi[1,3]dioxolo[4,5-d]imidazole-5,5'-dione](/img/structure/B5962362.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5962371.png)
![7-(2-phenylethyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5962385.png)
![3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3-PHENOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B5962388.png)


![2-methyl-1H-indole-3-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5962406.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5962417.png)
![4-{[[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5962424.png)
![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B5962432.png)
![1-(4-chlorophenyl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]cyclopropanecarboxamide](/img/structure/B5962436.png)

![1'-acetyl-4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1,4'-bipiperidine](/img/structure/B5962448.png)
